2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
“2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound. It is a derivative of 1,4-benzodioxin, a type of organic compound that is a part of many pharmaceuticals . The compound has been studied for its antibacterial potential and its inhibitory potential against Lipoxygenase .
Synthesis Analysis
The synthesis of similar compounds has been accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media . The parent molecule is then reacted with different alkyl/aralkyl halides to achieve the final product .Molecular Structure Analysis
The molecular structure of this compound is determined by contemporary spectral techniques such as IR, 1H-NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media, followed by a reaction with different alkyl/aralkyl halides .Scientific Research Applications
Antibacterial Agent
This compound has shown promise as an antibacterial agent, particularly in inhibiting bacterial biofilm growth. Biofilms are a major concern in medical devices and hospital settings due to their resistance to antibiotics. The compound exhibited significant biofilm growth inhibition against Bacillus subtilis, which is known for its robust biofilm-forming ability .
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes such as cholinesterases and lipoxygenase . These enzymes are involved in various physiological processes, and their inhibition can be useful in treating diseases like Alzheimer’s (cholinesterases) or inflammatory conditions (lipoxygenase).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease , suggesting that this compound may interact with targets involved in neurodegenerative diseases.
Mode of Action
It’s known that the compound was synthesized by reacting 1,4-benzodioxane-6-amine with different alkyl/aralkyl halides . This suggests that the compound might interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Given the potential therapeutic application in alzheimer’s disease , it’s plausible that this compound may affect pathways related to neurodegeneration and synaptic function.
Result of Action
Similar compounds have shown inhibitory activity against bacterial biofilm growth , suggesting that this compound may have antibacterial properties.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9;/h2-3,6,11H,4-5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMKSYGEIPYYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
CAS RN |
1334148-18-3 | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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